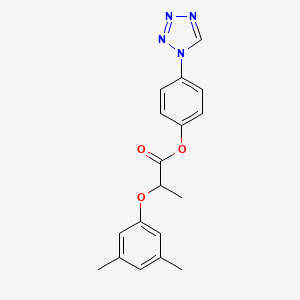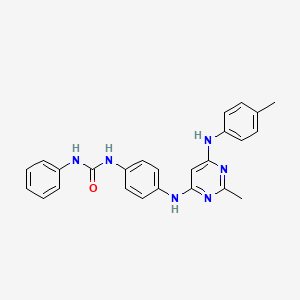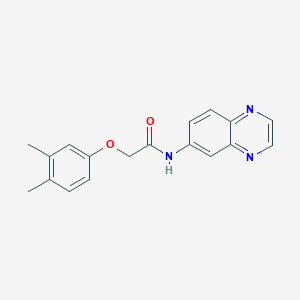![molecular formula C18H19ClN2O3S2 B11329412 4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329412.png)
4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorobenzyl group, a sulfanyl linkage, and a dioxidotetrahydrothiophenyl moiety, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to form the 2-chlorobenzyl intermediate.
Sulfanyl Linkage Formation: The 2-chlorobenzyl intermediate is then reacted with a thiol compound to introduce the sulfanyl linkage.
Cyclopenta[d]pyrimidin-2-one Core Construction: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Dioxidotetrahydrothiophenyl Group Addition: Finally, the dioxidotetrahydrothiophenyl group is introduced through a sulfoxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and dioxidotetrahydrothiophenyl moieties.
Reduction: Reduction reactions can target the chlorobenzyl group and the cyclopenta[d]pyrimidin-2-one core.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated derivatives and reduced cyclopenta[d]pyrimidin-2-one cores.
Substitution: Products include substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biomolecules and potential as a biochemical probe.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including potential therapeutic effects.
Industry
In industry, it may find applications in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-bromobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 4-[(2-fluorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
Uniqueness
The uniqueness of 4-[(2-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.
Propriétés
Formule moléculaire |
C18H19ClN2O3S2 |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methylsulfanyl]-1-(1,1-dioxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C18H19ClN2O3S2/c19-15-6-2-1-4-12(15)10-25-17-14-5-3-7-16(14)21(18(22)20-17)13-8-9-26(23,24)11-13/h1-2,4,6,13H,3,5,7-11H2 |
Clé InChI |
QQQFVNRFIHGOMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11329333.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11329343.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-methylpropanamide](/img/structure/B11329348.png)
![2-benzyl-7-cyclohexyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329354.png)
![5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329356.png)

![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11329363.png)
![7-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11329368.png)
![N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11329376.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11329385.png)
